![molecular formula C17H30N2O B14218538 5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol CAS No. 627521-55-5](/img/structure/B14218538.png)
5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol is a chemical compound with the molecular formula C16H27N2O It is an amino alcohol, characterized by the presence of both amino and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol typically involves a multi-step process. One common method includes the reductive amination of 4-phenylbutylamine with 5-amino-1-pentanol. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions
5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a secondary amine.
科学的研究の応用
5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with similar structural features but lacking the phenylbutyl group.
4-Phenylbutylamine: A primary amine with a phenylbutyl group but lacking the hydroxyl group.
Uniqueness
5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol is unique due to the presence of both amino and hydroxyl functional groups, as well as the phenylbutyl moiety
特性
CAS番号 |
627521-55-5 |
|---|---|
分子式 |
C17H30N2O |
分子量 |
278.4 g/mol |
IUPAC名 |
5-[2-(4-phenylbutylamino)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C17H30N2O/c20-16-8-2-6-12-18-14-15-19-13-7-5-11-17-9-3-1-4-10-17/h1,3-4,9-10,18-20H,2,5-8,11-16H2 |
InChIキー |
ZPPDUFJKCPBPSA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCNCCNCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)

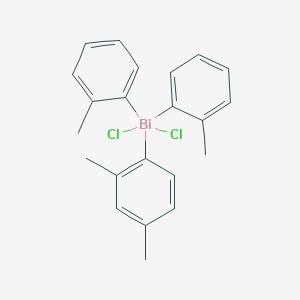
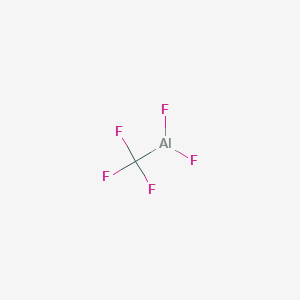
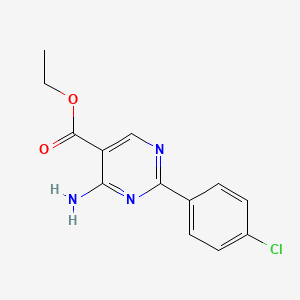
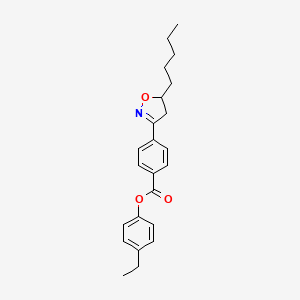

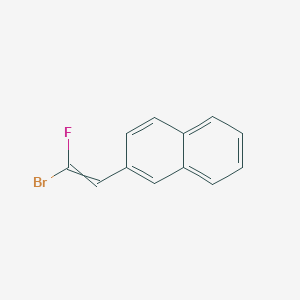
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)
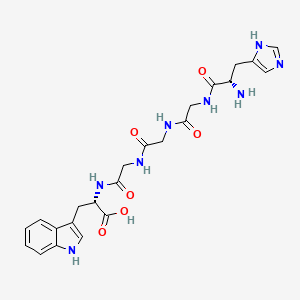


![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
